2-[[2-(3-methylphenoxy)acetyl]amino]-N-[(E)-1-phenylethylideneamino]acetamide
Overview
Description
2-[[2-(3-methylphenoxy)acetyl]amino]-N-[(E)-1-phenylethylideneamino]acetamide is a complex organic compound with a molecular formula of C17H18N4O3
Preparation Methods
The synthesis of 2-[[2-(3-methylphenoxy)acetyl]amino]-N-[(E)-1-phenylethylideneamino]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 3-methylphenol with chloroacetyl chloride to form 3-methylphenoxyacetyl chloride. This intermediate is then reacted with an amine to form the corresponding amide. The final step involves the condensation of the amide with an aldehyde to form the imine group, resulting in the formation of this compound.
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
2-[[2-(3-methylphenoxy)acetyl]amino]-N-[(E)-1-phenylethylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the phenoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the imine group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction may produce amine derivatives.
Scientific Research Applications
2-[[2-(3-methylphenoxy)acetyl]amino]-N-[(E)-1-phenylethylideneamino]acetamide has several scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein-ligand interactions. Its ability to form stable complexes with proteins makes it valuable in biochemical assays.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its potential use as an anti-inflammatory agent and in the treatment of certain diseases.
Industry: In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[[2-(3-methylphenoxy)acetyl]amino]-N-[(E)-1-phenylethylideneamino]acetamide involves its interaction with specific molecular targets. The phenoxy and imine groups allow the compound to form hydrogen bonds and hydrophobic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
2-[[2-(3-methylphenoxy)acetyl]amino]-N-[(E)-1-phenylethylideneamino]acetamide can be compared with other similar compounds, such as:
2-{[2-(3-methylphenoxy)acetyl]amino}benzamide: This compound shares a similar phenoxyacetyl group but differs in the presence of a benzamide group instead of an imine group.
2-{[(3-methylphenoxy)acetyl]amino}benzamide: Similar to the previous compound, this one also contains a phenoxyacetyl group but has a different amide structure.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-[[2-(3-methylphenoxy)acetyl]amino]-N-[(E)-1-phenylethylideneamino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-7-6-10-17(11-14)25-13-19(24)20-12-18(23)22-21-15(2)16-8-4-3-5-9-16/h3-11H,12-13H2,1-2H3,(H,20,24)(H,22,23)/b21-15+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPSIJXIOJERIH-RCCKNPSSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC(=O)NN=C(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC(=O)N/N=C(\C)/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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